molecular formula C19H34N4O2 B5643024 3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide

3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide

Cat. No.: B5643024
M. Wt: 350.5 g/mol
InChI Key: ISRRRHSZRCXQOU-UHFFFAOYSA-N
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Description

3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the Pyrazole Ring: The pyrazole ring is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling of the Pyrazole and Piperidine Rings: The alkylated pyrazole is coupled with the piperidine ring using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Propanamide Group: The final step involves the reaction of the coupled product with 2-methoxyethylamine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of the corresponding alcohol from the propanamide.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, while the piperidine ring can bind to receptor sites, modulating their activity. The propanamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-[(1-methyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide
  • 3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-ethoxyethyl)propanamide

Uniqueness

The uniqueness of 3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring and the methoxyethyl group on the propanamide distinguishes it from similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

3-[1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2/c1-5-23-16(3)18(15(2)21-23)14-22-11-8-17(9-12-22)6-7-19(24)20-10-13-25-4/h17H,5-14H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRRRHSZRCXQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)CN2CCC(CC2)CCC(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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